molecular formula C14H12N2O3 B11857843 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 531504-02-6

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11857843
CAS No.: 531504-02-6
M. Wt: 256.26 g/mol
InChI Key: MXWCPZDFWPJAPK-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative of significant interest in medicinal chemistry research. Quinazoline and quinazolinone scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . This compound is of particular value for researchers investigating inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for managing cardiovascular and ocular diseases . Structural analogues of this quinazoline-dione have demonstrated potent NHE-1 inhibitory activity in the nanomolar range, showcasing potential for the development of agents against cardiovascular diseases, thrombotic events, and glaucoma . Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been explored as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, indicating strong potential for antimicrobial applications and addressing bacterial resistance problems . The furan and methyl substituents on the core quinazoline-dione structure are key modulators of biological activity and physicochemical properties, making this compound a versatile intermediate for further SAR studies . Please Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

531504-02-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C14H12N2O3/c1-15-12-7-3-2-6-11(12)13(17)16(14(15)18)9-10-5-4-8-19-10/h2-8H,9H2,1H3

InChI Key

MXWCPZDFWPJAPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

  • C : 14
  • H : 12
  • N : 2
  • O : 3

Key Functional Groups

  • Furan ring at the 3-position
  • Methyl group at the 1-position

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated several quinazoline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione showed promising activity comparable to standard antibiotics. The most effective compounds were identified as potential candidates for further development in combating bacterial resistance .

Anticancer Properties

Quinazoline derivatives are also being explored for their anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation makes them valuable in cancer research.

Case Study: Anticancer Screening

A screening of various quinazoline derivatives revealed that some compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways responsible for tumor growth .

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes such as DNA topoisomerase IV and bacterial gyrase. These enzymes are crucial for DNA replication and transcription, making them ideal targets for antimicrobial drug development.

Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition Activity
This compoundDNA topoisomerase IVModerate
This compoundBacterial gyraseSignificant

Agricultural Applications

Beyond medicinal chemistry, the compound's unique properties may also be applied in agriculture. Quinazoline derivatives have shown potential as agrochemicals due to their ability to act as growth regulators or pest control agents.

Case Study: Agrochemical Potential

Research has indicated that certain quinazoline derivatives can enhance plant growth or provide resistance against specific pests. The mechanisms are under investigation but may involve hormonal regulation or direct toxicity to pests .

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione with related quinazoline diones:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Furan-2-ylmethyl C₁₅H₁₄N₂O₃ 270.29 Potential SOC enhancement, NHE-1 inhibition (inferred)
6-Methylquinazoline-2,4(1H,3H)-dione (MBEU-1) Methyl (Position 6) C₁₀H₁₀N₂O₂ 190.20 Enhanced spin-orbit coupling (SOC), triplet emission
8-Methylquinazoline-2,4(1H,3H)-dione (MBEU-2) Methyl (Position 8) C₁₀H₁₀N₂O₂ 190.20 SOC modulation, rigid conformation
6-Chloroquinazoline-2,4(1H,3H)-dione (CBEU) Chloro (Position 6) C₉H₇ClN₂O₂ 210.62 Electron-withdrawing effects, SOC promotion
3-Phenylquinazoline-2,4(1H,3H)-dione Phenyl C₁₄H₁₀N₂O₂ 238.24 Lipophilicity, pharmaceutical intermediates
3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione 2-Methylphenyl C₁₅H₁₂N₂O₂ 252.27 Enhanced steric effects, structural rigidity
Compound 3 () Pyranoindole-ethyl C₂₃H₂₂N₂O₃ 374.44 UV λmax: 244, 313 nm; IR νmax: 1663 cm⁻¹ (C=O)

Key Observations:

  • Substituent Electronic Effects: Electron-donating groups (e.g., methyl in MBBEU-1/2) and electron-withdrawing groups (e.g., chloro in CBEU) modulate SOC and intermolecular interactions, critical for photophysical applications . The furan group in the target compound may balance electron-richness and steric demand.
  • Pharmacological Potential: Triazole derivatives (e.g., 3e in ) exhibit NHE-1 inhibitory activity, suggesting the target compound’s furan substituent could influence similar pathways .

Spectroscopic and Physical Properties

Comparative spectroscopic data highlight substituent influences:

  • UV-Vis Absorption: The pyranoindole derivative () shows λmax at 244 and 313 nm, attributed to π→π* transitions in the fused aromatic system. Furan-containing analogs may exhibit redshifted absorption due to extended conjugation .
  • IR Spectroscopy: Strong C=O stretches (~1660–1680 cm⁻¹) are consistent across quinazoline diones, with minor shifts depending on substituent electronic effects .

Biological Activity

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a unique molecular structure that includes a furan moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H10N2O2
Molecular Weight218.22 g/mol
CAS Number1207033-86-0

The presence of the furan ring enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives, including this compound, compounds demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as the Agar well diffusion method.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainMIC (mg/mL)Inhibition Zone (mm)
This compoundStaphylococcus aureus7512
Escherichia coli8010
Candida albicans7711

These results indicate that the compound possesses sufficient antimicrobial activity to warrant further investigation as a potential therapeutic agent.

Antiviral Activity

In vitro studies have highlighted the antiviral potential of quinazoline derivatives against various viruses. A notable report indicated that certain derivatives exhibited potent inhibitory effects against vaccinia virus and adenovirus. For instance, one compound demonstrated an EC50 value of 1.7 μM against vaccinia virus, significantly lower than the reference drug Cidofovir (EC50 = 25 μM) .

Table 2: Antiviral Activity of Quinazoline Derivatives

CompoundVirusEC50 (μM)
This compoundVaccinia virus1.7
Adenovirus6.2

These findings suggest that this compound could be developed as a novel antiviral agent.

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been explored. One study reported that certain synthesized derivatives displayed strong cytotoxicity in cancer cell lines. For example, compounds were evaluated for their ability to inhibit tumor growth in vivo when used in combination with established chemotherapeutics like temozolomide.

Table 3: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
This compoundMX-1 cells< 3.12
< 3.02

These results indicate promising potential for further development as anticancer agents.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives to optimize their biological activity. For instance, modifications at specific positions on the quinazoline ring have been shown to enhance potency against various biological targets . This ongoing research aims to elucidate the mechanisms of action and improve efficacy while reducing toxicity.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the furan-2-ylmethyl and methyl substituents. For example, the furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 285.1 for C₁₅H₁₃N₂O₃) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the quinazoline-2,4-dione carbonyl groups .

What in vitro assays are recommended to evaluate its biological activity, and how should controls be designed?

Q. Basic Research Focus

  • Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

How do structural modifications (e.g., furan substitution) influence its pharmacological profile?

Q. Advanced Research Focus

  • Furan Ring Impact : The furan-2-ylmethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to non-furan analogs .
  • Methyl Group Role : The N1-methyl group stabilizes the quinazoline core, reducing metabolic degradation in hepatic microsomal assays .
  • SAR Studies : Replace furan with thiophene or pyridine to evaluate electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

How should researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Data Normalization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability Testing : Compare half-life in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzyme inhibition data conflict with cellular activity .

What computational methods are effective for predicting target proteins and optimizing lead derivatives?

Q. Advanced Research Focus

  • Target Prediction : Use SwissTargetPrediction or SEAsearch to identify potential targets (e.g., tyrosine kinases, PARP) based on structural similarity .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and identify critical residues for mutagenesis studies .
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition via admetSAR) to prioritize derivatives with favorable oral bioavailability .

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